1-(5-Bromopentyl)-1,2,3-triazole

Catalog No.
S12376255
CAS No.
2006277-55-8
M.F
C7H12BrN3
M. Wt
218.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Bromopentyl)-1,2,3-triazole

CAS Number

2006277-55-8

Product Name

1-(5-Bromopentyl)-1,2,3-triazole

IUPAC Name

1-(5-bromopentyl)triazole

Molecular Formula

C7H12BrN3

Molecular Weight

218.09 g/mol

InChI

InChI=1S/C7H12BrN3/c8-4-2-1-3-6-11-7-5-9-10-11/h5,7H,1-4,6H2

InChI Key

DHUKRGBJABJXFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)CCCCCBr

1-(5-Bromopentyl)-1,2,3-triazole is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This specific triazole derivative features a bromopentyl group at the first position of the triazole ring. The presence of the bromine atom enhances its reactivity and potential for further chemical modifications, making it a valuable intermediate in organic synthesis.

Typical of triazole derivatives. These include:

  • Nucleophilic substitution reactions: The bromine atom can be replaced by various nucleophiles, allowing for the introduction of different functional groups.
  • Click chemistry reactions: It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a widely used method for synthesizing more complex molecules.
  • Condensation reactions: The triazole ring can react with carbonyl compounds or other electrophiles to form larger heterocyclic systems.

Triazoles, including 1-(5-Bromopentyl)-1,2,3-triazole, have been studied for their biological activities. They may exhibit:

  • Antimicrobial properties: Some triazole derivatives show effectiveness against bacteria and fungi.
  • Anticancer activity: Research indicates that certain triazoles can induce apoptosis in cancer cells and may serve as potential leads in cancer therapy.
  • Anti-inflammatory effects: Some studies suggest that triazoles can modulate inflammatory pathways.

The specific biological activity of 1-(5-Bromopentyl)-1,2,3-triazole would depend on its interactions with biological targets and further investigations are necessary to elucidate its pharmacological profile.

The synthesis of 1-(5-Bromopentyl)-1,2,3-triazole can be achieved through several methods:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This method involves the reaction of an appropriate azide with a terminal alkyne (such as 5-bromopent-1-yne) in the presence of a copper catalyst to form the desired triazole. This method is favored for its efficiency and selectivity.
  • One-pot synthesis methods: Recent advancements have introduced one-pot procedures that combine multiple steps into a single reaction vessel, enhancing yield and reducing time. For example, using a combination of sodium azide and an alkyl halide in the presence of a copper catalyst can yield 1-(5-Bromopentyl)-1,2,3-triazole directly.
  • Metal-free synthesis routes: Alternative methods using metal-free conditions have also been explored, which utilize organic solvents and bases to facilitate cycloaddition without metal catalysts.

1-(5-Bromopentyl)-1,2,3-triazole has several applications:

  • Pharmaceutical intermediates: Its unique structure allows it to serve as a precursor in the synthesis of biologically active compounds.
  • Material science: Triazoles are used in the development of polymers and materials with specific properties such as improved thermal stability or enhanced mechanical strength.
  • Agricultural chemistry: Some triazoles are utilized as fungicides or herbicides due to their biological activity against pests.

Studies on the interactions of 1-(5-Bromopentyl)-1,2,3-triazole with various biological targets are essential for understanding its potential therapeutic applications. Research could focus on:

  • Protein binding studies: Investigating how this compound interacts with specific proteins could provide insights into its mechanism of action.
  • Cellular uptake assays: Understanding how effectively this compound enters cells can inform its potential efficacy as a drug candidate.
  • In vitro and in vivo studies: Evaluating its biological effects in cellular models and animal studies would help establish its pharmacological profile.

Several compounds share structural similarities with 1-(5-Bromopentyl)-1,2,3-triazole. A comparison highlights their uniqueness:

Compound NameStructure FeaturesUnique Properties
1-(4-Chlorobutyl)-1,2,3-triazoleChlorobutyl group instead of bromopentylDifferent halogen may affect reactivity
4-Amino-1,2,3-triazoleAmino group at position 4Potential for hydrogen bonding
1-(Pentyl)-1,2,3-triazoleNo halogen substituentMore hydrophobic; different biological properties
4-Methyl-1,2,3-triazoleMethyl group at position 4Alters electronic properties

These comparisons illustrate how variations in substituents influence the chemical behavior and potential applications of triazole derivatives. The presence of a bromine atom in 1-(5-Bromopentyl)-1,2,3-triazole enhances its reactivity compared to non-halogenated analogs.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

217.02146 g/mol

Monoisotopic Mass

217.02146 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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